molecular formula C19H18BrNO4 B13390330 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid

Cat. No.: B13390330
M. Wt: 404.3 g/mol
InChI Key: WRUVVOOOVOSSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The compound’s structure includes a bromobutanoic acid moiety, which adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The bromobutanoic acid moiety can be introduced through a substitution reaction involving the corresponding butanoic acid derivative and a brominating agent like phosphorus tribromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the protection and deprotection steps efficiently. The use of high-purity reagents and solvents ensures the production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Bromination: Phosphorus tribromide or N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.

Major Products Formed

    Fmoc-Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Substitution of the bromine atom with various nucleophiles results in a range of derivatives with different functional groups.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins. The bromobutanoic acid moiety can also participate in various chemical reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobutanoic acid: Similar structure but with an iodine atom instead of bromine.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid lies in its specific reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited in the synthesis of various derivatives and in peptide coupling reactions.

Properties

IUPAC Name

4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUVVOOOVOSSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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